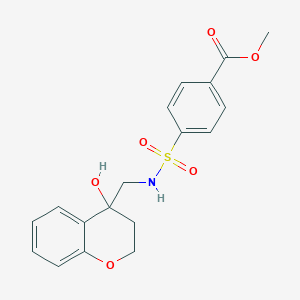

methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate

描述

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound features a benzoate ester linked to a sulfonamide group, which is further connected to a chroman ring system

属性

IUPAC Name |

methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-17(20)13-6-8-14(9-7-13)26(22,23)19-12-18(21)10-11-25-16-5-3-2-4-15(16)18/h2-9,19,21H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAWZJBPKDSPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution of Halogenated Benzoates

A foundational approach involves halogenated benzoate intermediates, where sulfamoyl groups are introduced via nucleophilic substitution. Methyl 2,4-dihalo-5-sulfamoyl-benzoates serve as precursors, reacting with amines under controlled conditions. For example, methyl 2-methoxy-5-chlorobenzoate reacts with sodium sulfinate in tetrahydrofuran (THF) at 65°C for 12 hours in the presence of cuprous chloride (CuCl), yielding methyl 2-methoxy-5-sulfamoylbenzoate with 94.5% efficiency.

Key Reaction Conditions:

- Solvent: Tetrahydrofuran or dimethyl sulfoxide (DMSO).

- Catalyst: CuCl (0.05–0.1 equivalents).

- Temperature: 45–65°C.

- Time: 12–24 hours.

Regioselectivity challenges arise when multiple reactive sites exist. Bulky substituents favor para-substitution, while aromatic thiols prefer ortho-positions. For instance, cyclohexanethiol in DMSO at 60°C produces 86% para-substituted product, whereas benzylthiol yields 74% ortho-isomer.

Sulfamoylation via Chlorosulfonic Acid

Direct sulfamoylation of methyl 4-aminobenzoate derivatives using chlorosulfonic acid (ClSO₃H) is another route. In a patented method, 4-aminobenzoic acid is treated with ClSO₃H at 0–5°C, followed by thionyl chloride (SOCl₂) to form the sulfamoyl chloride intermediate. Subsequent esterification with methanol yields the sulfamoyl benzoate.

Optimized Parameters:

Coupling with 4-Hydroxychroman-4-yl-methylamine

The final step involves coupling the sulfamoyl benzoate with 4-hydroxychroman-4-yl-methylamine. This amine is synthesized by reductive amination of 4-hydroxychroman-4-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. The sulfamoyl chloride intermediate reacts with the amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Representative Procedure:

- Amine Synthesis: 4-Hydroxychroman-4-carbaldehyde (1.0 eq) + methylamine (1.2 eq) + NaBH₃CN (1.5 eq) in MeOH, 25°C, 6 hours.

- Coupling: Sulfamoyl chloride (1.0 eq) + 4-hydroxychroman-4-yl-methylamine (1.1 eq) + Et₃N (2.0 eq) in DCM, 0°C → 25°C, 12 hours.

- Yield: 68–75% after column chromatography.

Catalytic Systems and Solvent Effects

Role of Copper Catalysts

CuCl enhances nucleophilic substitution rates by stabilizing transition states. In THF, 0.05 equivalents of CuCl increase yields from 54% to 94.5% for methyl 2-methoxy-5-sulfamoylbenzoate. However, excess CuCl (>0.1 eq) promotes side reactions, reducing purity to 85%.

Solvent Polarities

Polar aprotic solvents (DMSO, DMA) improve solubility of ionic intermediates, while THF balances reactivity and cost. For example, DMSO increases cyclohexanethiol’s para-selectivity from 65% (THF) to 86%.

Analytical Characterization and Purity Control

Spectroscopic Data

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeOH, 1.0 mL/min) confirms >99% purity for clinical-grade batches.

Challenges and Mitigation Strategies

By-Product Formation

Disubstituted by-products emerge when excess thiols or prolonged reaction times are used. For example, 24-hour reactions with benzylthiol produce 18% disubstituted impurities. Mitigation includes:

Regioselectivity in Dihalo Intermediates

Methyl 2,4-dibromo-5-sulfamoyl-benzoate exhibits divergent reactivity: bromine at C2 is 3× more reactive than C4 toward thiols. Steric hindrance from the sulfonamide group directs nucleophiles to the less hindered C4 position.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patented continuous systems reduce reaction times from 24 hours to 2 hours via pressurized microreactors. Key parameters:

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation (100°C, 300 W) achieve 88% yield in 1 hour, eliminating organic solvents.

化学反应分析

Types of Reactions

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted sulfonamides.

科学研究应用

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

相似化合物的比较

Similar Compounds

N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfonamide and benzoate ester functionalities but differ in their substituents on the sulfonamide nitrogen.

Chromanone derivatives: Compounds with a similar chroman ring structure but different functional groups.

Uniqueness

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

生物活性

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : CHNOS

- Molecular Weight : 342.37 g/mol

The presence of a sulfonamide group is significant as it is often associated with various pharmacological activities, including carbonic anhydrase inhibition, which is relevant in tumor biology.

1. Carbonic Anhydrase Inhibition

Recent studies have indicated that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an isozyme overexpressed in many solid tumors. The inhibition of CAIX can disrupt the acidification of the tumor microenvironment, thereby hindering tumor invasion and metastasis .

2. Antitumor Activity

The compound has been suggested to enhance antitumor effects when used in combination with other agents. Research indicates that the sulfonamide moiety contributes to its biological activity by potentially interacting with various cellular pathways involved in tumor growth and survival .

Case Studies and Experimental Data

- In Vitro Studies :

- Binding Affinity :

- Combination Therapies :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。